2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
“2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a compound that contains several interesting functional groups . It has an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties . This compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and furan rings, along with the ethylsulfonyl and benzamide groups. The arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity and properties.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with similar structural motifs, including the 1,3,4-oxadiazole ring and sulfonamide groups, have been studied for their antimicrobial and antifungal properties. For instance, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, indicating their potential as antimicrobial and antifungal agents (Sych et al., 2019). Such findings suggest that "2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide" could be explored for similar applications, given its structural features that are conducive to biological activity.
Anticancer Potential
The structural components of the compound , such as the 1,3,4-oxadiazole ring and the sulfonyl group, are often found in molecules with anticancer properties. For example, various N-substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and screened for their anticancer activities, demonstrating moderate to excellent efficacy against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells (Ravinaik et al., 2021). This indicates that the compound "this compound" may also possess anticancer potential, warranting further investigation in this area.
Drug Development and Pharmacological Applications
The presence of the 1,3,4-oxadiazole ring and sulfonyl functional groups in a compound's structure has implications for its pharmacological profile, including drug development and the study of drug action mechanisms. For instance, the synthesis and evaluation of 1,3,4-oxadiazole derivatives have contributed to the development of new antimicrobial, antitubercular, and anticancer agents, highlighting the versatility and importance of this structural motif in medicinal chemistry (Khalid et al., 2016). Therefore, "this compound" could have significant applications in drug development, particularly in exploring new therapeutic agents.
Mechanism of Action
The mechanism of action of this compound is not clear without specific biological or pharmacological data. Oxadiazole derivatives have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity , but it’s not known if this specific compound has been tested for any of these activities.
Future Directions
Properties
IUPAC Name |
2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-2-24(20,21)12-8-4-3-6-10(12)13(19)16-15-18-17-14(23-15)11-7-5-9-22-11/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFNYVBNXXZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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